Lexithromycin
Overview
Description
Lexithromycin is an erythromycin A derivative with antibacterial activity . It shows minimal inhibitory concentration (MIC) against various bacteria such as S. pyogenes CN10A, Streptococcus sp. 64/848C, Staphylococcus aureus Oxford, and others .
Synthesis Analysis
Lexithromycin is a semi-synthetic erythromycin, prepared by the reaction of the 9-keto moiety to methyl oxime . This structural change improves the pH stability profile and hydrophobicity of lexithromycin for better in vivo absorption .Molecular Structure Analysis
Lexithromycin contains a total of 125 bonds, including 55 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 2 six-membered rings, 1 ester (aliphatic), 1 oxime (aliphatic), 1 tertiary amine (aliphatic), 5 hydroxyl groups, and 3 secondary alcohols .Physical And Chemical Properties Analysis
Lexithromycin has a molecular weight of 763.0 g/mol and a molecular formula of C38H70N2O13 . It is a solid substance that is soluble in DMSO to a concentration of 10 mM .Scientific Research Applications
Anti-Inflammatory and Immunomodulatory Effects
Research indicates that macrolides, including Lexithromycin, possess significant anti-inflammatory and immunomodulatory properties, making them potential therapeutic options for chronic inflammatory disorders such as asthma and cystic fibrosis. These effects are attributed to the ability of macrolides to modulate immune responses and reduce inflammation, which has been demonstrated in clinical trials and in vitro studies. For instance, a study highlighted the potential of azithromycin, a macrolide similar to Lexithromycin, in reducing the frequency of exacerbations in patients with non-cystic fibrosis bronchiectasis, suggesting a beneficial role in respiratory conditions characterized by chronic inflammation (Wong et al., 2012).
Antiviral Properties
Beyond their antibacterial activity, macrolides like Lexithromycin have been investigated for their antiviral properties. Studies have explored the efficacy of macrolides in inhibiting the replication of several viruses, including rhinovirus, influenza A, and coronaviruses. These properties are believed to arise from the macrolides' ability to enhance the expression of antiviral pattern recognition receptors and induce antiviral interferon responses. This aspect is particularly relevant in the context of viral infections such as COVID-19, where macrolides have been considered for their potential to modulate the immune response and reduce viral replication (Oliver & Hinks, 2020).
Gastrointestinal Applications
In the gastrointestinal tract, macrolides have shown efficacy in managing conditions such as Helicobacter pylori infection, a major cause of peptic ulcers and gastric cancer. Clarithromycin, closely related to Lexithromycin, is a key component of the standard triple therapy for H. pylori eradication. Resistance to clarithromycin is a significant concern, and ongoing research aims to understand the mechanisms behind this resistance and develop strategies to overcome it, ensuring effective treatment outcomes (Kocsmár et al., 2021).
Role in Anti-cancer Therapy
There is growing interest in repurposing macrolides for cancer therapy due to their potential anti-tumor effects. Preliminary research suggests that macrolides can inhibit cancer cell growth and metastasis through various mechanisms, including modulation of the immune response, inhibition of angiogenesis, and induction of cancer cell apoptosis. These findings open up new avenues for the use of macrolides like Lexithromycin in oncology, with the potential to enhance the efficacy of existing cancer treatments or serve as a basis for developing new therapeutic strategies (Van Nuffel et al., 2015).
Anti-mycobacterial Activity
Macrolides have demonstrated effectiveness against mycobacterial infections, including Mycobacterium avium complex (MAC) and Mycobacterium abscessus, particularly in patients with underlying conditions such as cystic fibrosis or immunodeficiencies. The use of macrolides in this context not only treats active infections but also provides prophylactic benefits against mycobacterial disease progression. Research continues to explore the optimal use of macrolides in treating these challenging infections, including understanding resistance mechanisms and identifying patient populations that may benefit most from therapy (Rubio et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZGUSZNXKOMCQ-SQYJNGITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lexithromycin | |
CAS RN |
53066-26-5 | |
Record name | Lexithromycin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053066265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEXITHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QKO29734U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.